N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide
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Overview
Description
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound features a pyridazine ring substituted with a 4-fluorobenzylthio group and a propionamide moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a 4-fluorobenzylthiol reacts with the pyridazine core.
Attachment of the Propionamide Moiety: The final step includes the amidation reaction where the propionamide group is introduced to the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(6-((3-fluorobenzyl)thio)pyridazin-3-yl)propionamide
- N-(6-((4-chlorobenzyl)thio)pyridazin-3-yl)propionamide
- N-(6-((4-methylbenzyl)thio)pyridazin-3-yl)propionamide
Uniqueness
N-(6-((4-fluorobenzyl)thio)pyridazin-3-yl)propionamide is unique due to the presence of the 4-fluorobenzylthio group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with molecular targets compared to its analogs.
Properties
IUPAC Name |
N-[6-[(4-fluorophenyl)methylsulfanyl]pyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3OS/c1-2-13(19)16-12-7-8-14(18-17-12)20-9-10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAPVQUWSVXNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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